molecular formula C29H36O15 B1673129 Hesperidin methylchalcone CAS No. 24292-52-2

Hesperidin methylchalcone

Cat. No.: B1673129
CAS No.: 24292-52-2
M. Wt: 624.6 g/mol
InChI Key: FDHNLHLOJLLXDH-JIYHLSBYSA-N
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Description

Hesperidin methylchalcone is a flavonoid compound derived from hesperidin, which is found in citrus fruits. The methylation of hesperidin increases its solubility, resulting in this compound. This compound is known for its anti-inflammatory and antioxidant properties .

Mechanism of Action

Target of Action

Hesperidin methylchalcone (HMC) primarily targets the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) . Nrf2 is a powerful regulator of cellular resistance to oxidant products . It also interacts with NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

HMC interacts with its targets in a way that it can activate Nrf2 signaling, providing antioxidant protection against diverse pathological conditions . It also inhibits oxidative stress, cytokine production, and NF-κB activation .

Biochemical Pathways

HMC affects the Nrf2 redox-sensitive pathway . This pathway plays a crucial role in cellular resistance to oxidant products. Activation of Nrf2 signaling by HMC provides antioxidant protection against various pathological conditions . It also influences the LKB1/AMP-activated protein kinase signaling pathway .

Pharmacokinetics

Hesperidin, from which HMC is derived, has low water solubility, weak intestinal absorption, and is disposed via phase II enzymes. Its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light . .

Result of Action

HMC exhibits significant anti-inflammatory , antioxidant , and analgesic properties . It has been shown to decrease urea and creatinine levels, lipid peroxidation, as well as IL-6, IFN-γ, and IL-33 production, and restore antioxidant properties in plasma samples . It also increases cell viability, reduces oxidative stress, prevents macromolecular damage, and alleviates mitochondrial dysfunction .

Action Environment

The action, efficacy, and stability of HMC can be influenced by various environmental factors. For instance, its oral bioavailability is quickly altered by environmental conditions such as temperature, pH, and light

Biochemical Analysis

Biochemical Properties

Hesperidin methylchalcone interacts with various biomolecules, contributing to its diverse biological activities. It has been shown to inhibit oxidative stress and cytokine production, and it also affects the activation of NF-κB, a protein complex that controls the transcription of DNA . These interactions underline the role of this compound in biochemical reactions.

Cellular Effects

This compound influences cell function in several ways. It has been shown to increase antioxidant capacity, reduce lipid peroxidation, superoxide anion levels, and mRNA expression of pro-inflammatory factors . It also inhibits edema, neutrophil recruitment, and MMP-9 activity . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it modulates the activation of the TRPV1 receptor, contributing to its analgesic effects .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates stability and long-term effects on cellular function in laboratory settings. It has been shown to strengthen capillaries by increasing capillary resistance and decreasing capillary permeability . Increased venous motility, tone, and the ability of vessels to dilate are also enhanced by this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The lowest beneficial dose of hesperidin in rodents is around 25 mg/kg body weight . At this dosage, this compound has been shown to decrease blood sugar levels and pro-inflammatory cytokines .

Metabolic Pathways

This compound is involved in several metabolic pathways. It influences lipid and glucose metabolism through the activation of the AMPK and PPAR signaling pathways . It also affects the antioxidant index and anti-apoptosis, and the NF-B signaling route .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its enhanced absorption and transport capacity compared to its precursor compounds is due to its methylation . The blood kinetics pattern suggests an entero-hepatic cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hesperidin methylchalcone can be synthesized through the methylation of hesperidin under alkaline conditions. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves a one-pot synthesis method. This method is efficient and reduces the need for intermediate purification steps, thereby saving time and resources .

Chemical Reactions Analysis

Types of Reactions: Hesperidin methylchalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Hesperidin methylchalcone is unique compared to other similar compounds due to its enhanced solubility and bioavailability. Similar compounds include:

This compound stands out due to its specific molecular modifications that enhance its therapeutic potential and solubility .

Properties

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3/b6-4+/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHNLHLOJLLXDH-JIYHLSBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885262
Record name 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24292-52-2
Record name Hesperidin methylchalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24292-52-2
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Record name Hesperidin methylchalcone
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Record name Hesperidin methylchalcone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15943
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Record name 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)-
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Record name 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
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Record name HESPERIDIN METHYLCHALCONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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